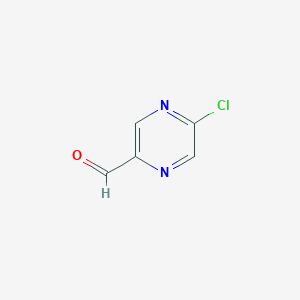

5-Chloropyrazine-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKDIRUDGAKSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617058 | |

| Record name | 5-Chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88625-24-5 | |

| Record name | 5-Chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloropyrazine-2-carbaldehyde CAS number 88625-24-5 properties

An In-Depth Technical Guide to 5-Chloropyrazine-2-carbaldehyde

An Essential Heterocyclic Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of this compound (CAS No. 88625-24-5), a key heterocyclic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes its chemical properties, reactivity, applications, and safety protocols to support its effective and safe utilization in the laboratory.

Core Properties and Identification

This compound is a solid organic compound featuring a pyrazine ring substituted with a chlorine atom and an aldehyde functional group.[1] This unique arrangement of functional groups makes it a valuable and versatile precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[2]

The structural characteristics—an electron-deficient aromatic system combined with a reactive aldehyde—define its chemical behavior and utility. The chlorine atom serves as a potential leaving group for nucleophilic substitution reactions, while the aldehyde is a prime site for nucleophilic addition and condensation reactions.

Structural and Molecular Data

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for the atoms N1 [label="N", pos="0,1!", color="#4285F4"]; C2 [label="C", pos="0.866,0.5!"]; C3 [label="C", pos="0.866,-0.5!"]; N4 [label="N", pos="0,-1!", color="#4285F4"]; C5 [label="C", pos="-0.866,-0.5!"]; C6 [label="C", pos="-0.866,0.5!"];

// Aldehyde group C_aldehyde [label="C", pos="1.866,0.8!"]; H_aldehyde [label="H", pos="1.866,1.5!"]; O_aldehyde [label="O", pos="2.6,0.3!", color="#EA4335"];

// Chlorine atom Cl [label="Cl", pos="-1.866,-0.8!", color="#34A853"];

// Hydrogen atoms on the ring H3 [label="H", pos="1.5,-1!"]; H6 [label="H", pos="-1.5,1!"];

// Define edges for the bonds edge [len=1.2]; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1;

// Double bonds in the ring edge [style=bold]; N1 -- C6; C2 -- C3; N4 -- C5;

// Bonds to substituents edge [style=solid]; C2 -- C_aldehyde; C5 -- Cl; C3 -- H3; C6 -- H6;

// Aldehyde bonds C_aldehyde -- H_aldehyde; C_aldehyde -- O_aldehyde [style=bold]; } caption: "Structure of this compound"

Physicochemical Properties Summary

A compilation of key physical and chemical data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 88625-24-5 | [1][3][4][5] |

| Molecular Formula | C₅H₃ClN₂O | [1][3][5][6] |

| Molecular Weight | 142.54 g/mol | [1][5] |

| Appearance | Solid | [1][3] |

| Purity | ≥95% | [1][3][5] |

| Boiling Point | 211°C at 760 mmHg | [3] |

| Flash Point | 88°C | [3] |

| InChI Key | UIKDIRUDGAKSGG-UHFFFAOYSA-N | [1][3] |

| SMILES | ClC1=NC=C(C=O)N=C1 | [5] |

Synthesis and Reactivity Insights

This compound is a derivative of pyrazine, a class of compounds known for their applications in materials science and medicine. The reactivity of this molecule is governed by its two primary functional groups.

-

The Aldehyde Group : This group is a classic electrophilic site. It readily undergoes reactions such as Wittig reactions, reductive aminations to form secondary or tertiary amines, and condensations with active methylene compounds. These reactions are fundamental for extending the carbon skeleton and introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

-

The Chloro-Substituted Pyrazine Ring : The pyrazine ring is an electron-deficient aromatic system due to the two nitrogen atoms. The chlorine atom at the 5-position further influences the ring's electronics and provides a site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), enabling the synthesis of a diverse library of pyrazine derivatives.[7][8] The reactivity of chloropyrazines is directly related to the electronic deficiency of the carbon positions on the ring.[7][8]

Illustrative Reaction Workflow: Reductive Amination

Reductive amination is a cornerstone reaction for converting aldehydes into amines, a critical transformation in the synthesis of many pharmaceutical agents.

Causality in Protocol Design: The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate. It is selective for the iminium ion intermediate and does not readily reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct. This one-pot procedure is highly efficient, minimizing handling and purification steps.

Applications in Research and Drug Development

Heterocyclic compounds containing the pyrazine scaffold are of significant interest due to their wide range of biological activities.[9] this compound serves as a crucial starting material for molecules targeting various therapeutic areas.

-

Antimycobacterial Agents : Derivatives of pyrazinecarboxamides have shown potent activity against Mycobacterium tuberculosis.[9] The core structure of this compound is closely related to pyrazinoic acid, the precursor to the first-line anti-tuberculosis drug Pyrazinamide.

-

Oncology and Inflammation : The related compound 5-Chloropyrazine-2-carboxylic acid is a key intermediate in the synthesis of anti-inflammatory and anti-cancer drugs.[2] The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing a direct route to these scaffolds.

-

Agrochemicals : This compound and its derivatives are also used in creating effective herbicides and fungicides, contributing to the development of modern agricultural solutions.[2]

The versatility of this intermediate makes it a valuable tool for generating novel compounds for high-throughput screening and lead optimization campaigns in drug discovery.[10][11]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety.

GHS Hazard Information

The compound is classified with the GHS07 pictogram, indicating it can be harmful.[3]

-

Signal Word : Warning[3]

-

Hazard Statements :

Recommended Safety Protocols

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield compliant with OSHA 1910.133 or EN166 standards.[13]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[13]

-

Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[13]

-

-

Handling : Avoid breathing dust, fumes, or vapors.[14] Wash hands and any exposed skin thoroughly after handling.[3][14] Do not eat, drink, or smoke when using this product.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] For long-term stability, it is recommended to store at -20°C under a nitrogen atmosphere.[3][5]

Experimental Protocol: Synthesis of a Schiff Base

This protocol details a fundamental reaction of this compound: the formation of a Schiff base (imine) through condensation with a primary amine. This reaction is often the first step in more complex syntheses, such as reductive aminations or the preparation of heterocyclic ligands.

Objective : To synthesize N-(5-chloropyrazin-2-yl)methylene)aniline from this compound and aniline.

Materials :

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Ethanol (or Methanol), anhydrous

-

Glacial Acetic Acid (catalytic amount)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

Procedure :

-

Reaction Setup : To a round-bottom flask, add this compound and dissolve it in anhydrous ethanol.

-

Addition of Amine : Add aniline (1.0 equivalent) to the solution at room temperature with stirring.

-

Catalysis : Add a few drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

-

Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation :

-

Cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

-

-

Characterization : Confirm the structure of the resulting Schiff base using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 88625-24-5 [sigmaaldrich.com]

- 4. 88625-24-5 | CAS DataBase [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound – porphyrin-systems [porphyrin-systems.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

physical and chemical properties of 5-Chloropyrazine-2-carbaldehyde

An In-depth Technical Guide to 5-Chloropyrazine-2-carbaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the realms of medicinal and agricultural chemistry. Its unique molecular architecture, featuring an electron-deficient pyrazine ring functionalized with a reactive chlorine atom and an aldehyde group, makes it a versatile intermediate for constructing complex molecular targets. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, reactivity, synthesis protocols, and key applications. As a key intermediate, it is instrumental in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, as well as potent agrochemicals like herbicides and fungicides.[1] This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and strategic use in discovery programs.

Introduction and Molecular Overview

This compound, with CAS Number 88625-24-5, belongs to the class of chloroazines.[2][3] The structure is characterized by a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted with a chlorine atom at position 5 and a carbaldehyde (formyl) group at position 2.

The presence of the electronegative nitrogen atoms and the electron-withdrawing aldehyde group renders the pyrazine ring electron-deficient. This electronic nature significantly influences the compound's reactivity, particularly enhancing the susceptibility of the chlorine atom to nucleophilic aromatic substitution.[4] This inherent reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the strategic introduction of diverse functional groups. Its derivatives have shown significant biological activities, including antimycobacterial and antifungal properties, making it a compound of high interest in drug discovery.[5]

Physicochemical and Computational Properties

The compound is typically supplied as a solid with a purity of 95-97%.[2][3][6] A summary of its key physical and computational properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₂O | [2][3] |

| Molecular Weight | 142.54 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| CAS Number | 88625-24-5 | [2][3] |

| Boiling Point | 211°C at 760 mmHg | [6] |

| Flash Point | 88°C | |

| Topological Polar Surface Area (TPSA) | 42.85 Ų | [3] |

| LogP (Predicted) | 0.9425 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Spectral Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.[7]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one in the aldehyde region.

-

Aldehyde Proton (CHO) : A singlet is anticipated in the downfield region, typically between δ 9.0-10.0 ppm.

-

Pyrazine Ring Protons : Two singlets or doublets (depending on the resolution and coupling constants) are expected in the aromatic region, likely between δ 8.0-9.0 ppm, corresponding to the two non-equivalent protons on the pyrazine ring.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule, including the characteristic aldehyde carbonyl carbon signal in the range of δ 180-200 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups.

-

A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the aldehyde.

-

Bands in the 1500-1600 cm⁻¹ region for the C=N and C=C stretching of the pyrazine ring.

-

A C-Cl stretching absorption, typically found in the 600-800 cm⁻¹ range.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The spectrum will exhibit a characteristic isotopic pattern for a compound containing one chlorine atom, with two major peaks for the molecular ion: [M]⁺ at m/z ≈ 142.5 and [M+2]⁺ at m/z ≈ 144.5, with a relative intensity ratio of approximately 3:1.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its two primary functional groups: the aldehyde and the chloro-substituted pyrazine ring.

Reactivity of the Aldehyde Group

The aldehyde group undergoes typical reactions such as:

-

Oxidation: Can be oxidized to the corresponding 5-chloropyrazine-2-carboxylic acid.

-

Reduction: Can be reduced to 5-chloro-2-(hydroxymethyl)pyrazine.

-

Nucleophilic Addition: Reacts with various nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.

-

Condensation Reactions: Participates in reactions like the Wittig reaction to form alkenes or condensation with amines to form imines (Schiff bases).

Reactivity of the Chloropyrazine Ring

The most significant reaction of the heterocyclic ring is the Nucleophilic Aromatic Substitution (SₙAr) of the chlorine atom. The pyrazine ring's nitrogen atoms act as strong electron-withdrawing groups, which significantly activates the chlorine at position 5 for displacement by nucleophiles.[4] This reactivity is fundamental to its role as a versatile synthetic intermediate. For example, it readily reacts with amines to produce N-substituted 5-aminopyrazine-2-carbaldehydes, which are precursors to a wide range of biologically active molecules.[5]

Caption: Generalized workflow for the SₙAr reaction of this compound.

Synthesis and Purification

A common and regioselective method for preparing this compound starts from pyrazine-2-carboxamide.[8][9] The synthesis involves the conversion of the amide to a nitrile, followed by chlorination and subsequent reduction of the nitrile to the aldehyde.

Experimental Protocol: Synthesis from Pyrazine-2-Carboxamide

Disclaimer: This protocol is a representative synthesis and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

-

Dehydration of Amide to Nitrile:

-

Suspend pyrazine-2-carboxamide in a suitable solvent like dichloromethane (DCM).

-

Add a dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with a base (e.g., saturated NaHCO₃ solution) and extract the product, pyrazine-2-carbonitrile.

-

-

Chlorination of the Pyrazine Ring:

-

Reduction of Nitrile to Aldehyde:

-

Dissolve the resulting 5-chloropyrazine-2-carbonitrile in an appropriate solvent (e.g., dry THF or toluene).

-

Cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere (Nitrogen or Argon).

-

Add a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) dropwise.

-

Stir for a specified time, then quench the reaction carefully with a suitable reagent (e.g., methanol, followed by an aqueous acid wash).

-

Extract the final product, this compound, with an organic solvent.

-

-

Purification:

-

The crude product is typically purified by column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate gradient.

-

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is not an end product but a high-value intermediate for creating diverse molecular structures.

-

Pharmaceutical Development: It is a key starting material for synthesizing compounds with potential therapeutic value. Its derivatives are explored as anti-inflammatory, anti-cancer, and particularly as antimycobacterial agents, following the legacy of Pyrazinamide, a first-line anti-tuberculosis drug.[1][5] The ability to easily displace the chlorine atom allows for the creation of large libraries of compounds for screening.

-

Agrochemicals: In agriculture, this compound serves as a precursor for novel herbicides and fungicides.[1] The pyrazine core is a known scaffold in various active agrochemical ingredients, and this intermediate allows for modifications to fine-tune efficacy and selectivity.

Caption: Key application areas derived from this compound.

Safety, Handling, and Storage

Proper handling and storage are critical due to the compound's hazardous nature.

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07) .

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.[10][11]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid breathing dust, fumes, or vapors.[10] Prevent contact with skin and eyes.[12] Wash hands thoroughly after handling.[10][11] Keep away from sources of ignition.[12]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek medical attention.[12]

-

Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] For long-term stability, it is recommended to store at -20°C under an inert nitrogen atmosphere .[3]

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its well-defined reactivity, particularly the SₙAr reaction at the C5 position, provides a reliable handle for molecular elaboration. For researchers in drug discovery and agrochemical development, this intermediate offers a robust platform for generating novel compounds with diverse biological activities. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for leveraging its full potential in research and development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound – porphyrin-systems [porphyrin-systems.com]

- 7. This compound(88625-24-5) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. kasturiaromatics.com [kasturiaromatics.com]

5-Chloropyrazine-2-carbaldehyde: A Technical Guide for Advanced Synthesis and Drug Discovery

Abstract

5-Chloropyrazine-2-carbaldehyde stands as a cornerstone heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its strategic placement of a reactive aldehyde and a modifiable chloro substituent on the pyrazine core makes it an exceptionally versatile intermediate. This guide provides an in-depth technical analysis of its molecular architecture, physicochemical properties, validated synthetic protocols, and critical role in the development of contemporary pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document synthesizes core scientific principles with actionable, field-proven insights to empower innovation.

Part 1: Molecular Architecture and Physicochemical Profile

A comprehensive grasp of the molecular and physical characteristics of this compound is fundamental to its strategic deployment in synthetic campaigns.

Molecular Structure and Weight

The molecule is defined by a pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, functionalized with a carbaldehyde group at position 2 and a chlorine atom at position 5.

-

Chemical Formula: C₅H₃ClN₂O

-

Molecular Weight: 142.54 g/mol

-

CAS Number: 39267-05-5

-

Canonical SMILES: C1=NC(=C(N=C1)C=O)Cl

-

InChI Key: IKHJFTJMANMHES-UHFFFAOYSA-N

The electron-withdrawing nature of the pyrazine nitrogens, compounded by the inductive effects of the chlorine and aldehyde groups, renders the aromatic ring electron-deficient. This electronic profile is a key determinant of its reactivity, particularly its susceptibility to nucleophilic attack and its utility in cross-coupling reactions.

Physicochemical Data

The physical properties of this compound are critical for procedural design, including solvent selection, reaction temperature, and purification strategy.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow or brown crystalline powder | [1] |

| Melting Point | 65-69 °C | [1] |

| Boiling Point | 256.3±35.0 °C (Predicted) | |

| Solubility | Soluble in chloroform, methanol, and other common organic solvents | |

| pKa (Predicted) | -2.63±0.10 |

Part 2: Synthesis, Reactivity, and Mechanistic Considerations

The synthetic accessibility and predictable reaction pathways of this compound are central to its broad utility.

Recommended Synthetic Protocol: Oxidation of (5-chloropyrazin-2-yl)methanol

The most reliable and scalable synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, (5-chloropyrazin-2-yl)methanol. Activated manganese dioxide (MnO₂) is the oxidant of choice for this transformation due to its high chemoselectivity for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of (5-chloropyrazin-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration), add activated manganese dioxide (5-10 eq).

-

Reaction Execution: Stir the resulting suspension vigorously at ambient temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until full consumption of the starting material is observed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the solid MnO₂ and other manganese salts. Wash the filter cake thoroughly with the reaction solvent.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a crystalline solid.

Expertise & Causality:

-

Choice of MnO₂: This oxidant is preferred for its mildness and selectivity, which prevents the formation of the corresponding carboxylic acid, a common byproduct with stronger oxidants. The heterogeneous nature of the reaction simplifies purification, as the oxidant is removed by simple filtration.

-

Solvent Selection: Dichloromethane is an excellent choice due to its ability to dissolve the starting material and its relatively low boiling point, which facilitates easy removal during work-up.

-

Stoichiometry of Oxidant: A significant excess of MnO₂ is used to drive the reaction to completion in a reasonable timeframe, as the activity of commercial batches can vary.

Core Reactivity and Mechanistic Pathways

The aldehyde group is the epicenter of the molecule's reactivity, participating in a host of canonical transformations that enable molecular elaboration.

Caption: Principal reaction pathways of this compound.

-

Reductive Amination: This robust reaction forms new carbon-nitrogen bonds, a staple in medicinal chemistry for generating amine libraries. The aldehyde condenses with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride.

-

Wittig Reaction: For the construction of carbon-carbon double bonds, the Wittig reaction offers a reliable method to convert the aldehyde into an alkene, providing a route to vinyl-pyrazines.

-

Oxidation: The aldehyde can be smoothly oxidized to the valuable intermediate, 5-chloropyrazine-2-carboxylic acid, using common oxidants. This carboxylic acid is itself a versatile handle for amide bond formation and other transformations.

-

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, readily add to the carbonyl carbon to form secondary alcohols, enabling carbon-chain extension.

Part 3: Application in Drug Discovery - A Case Study of Favipiravir

The pyrazine scaffold is a "privileged structure" in drug discovery, and this compound and its derivatives are critical precursors for many important pharmaceuticals. A prime example is the broad-spectrum antiviral agent, Favipiravir (T-705) .

Favipiravir: A Pyrazine-Based Antiviral

Favipiravir is an inhibitor of viral RNA-dependent RNA polymerase, approved for the treatment of influenza and investigated for activity against a range of other RNA viruses.[2] Its synthesis highlights the strategic importance of functionalized pyrazines. While multiple synthetic routes to Favipiravir exist, many converge on key pyrazine intermediates that are structurally related to this compound.

Synthetic Strategy and the Role of Pyrazine Intermediates

Many scalable syntheses of Favipiravir start from readily available materials like 2-aminopyrazine.[3][4] These routes often involve the introduction of functional groups onto the pyrazine ring, such as halogens and a carbon-based functional group at the 2-position (e.g., nitrile or carboxamide), which mirrors the functionality of our title compound.

Caption: Conceptual workflow for Favipiravir synthesis highlighting the role of a key functionalized pyrazine intermediate.

A representative synthetic pathway involves the transformation of 2-aminopyrazine into a di-halogenated pyrazine carbonitrile.[3][5] This intermediate then undergoes a series of functional group interconversions, including fluorination and hydrolysis of the nitrile to a carboxamide, to ultimately yield Favipiravir. The chemistry involved in these steps—nucleophilic aromatic substitution and manipulation of a C1 functional group—is directly analogous to the potential reactions of this compound, underscoring its value as a versatile platform for accessing complex drug targets.

Conclusion

This compound is a high-value, versatile chemical intermediate whose utility is rooted in its well-defined molecular structure and predictable reactivity. Its importance is underscored by its role as a foundational element in the synthesis of complex molecular targets, including the clinically significant antiviral agent Favipiravir. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and an illustration of its application in drug discovery, equipping researchers with the essential knowledge to leverage this powerful building block in their own scientific endeavors.

References

- 1. [PDF] Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods | Semantic Scholar [semanticscholar.org]

- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

Core Directive: Safe and Effective Utilization of 5-Chloropyrazine-2-carbaldehyde in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value and Handling Imperative of a Key Heterocyclic Building Block

5-Chloropyrazine-2-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a chlorine atom on an electron-deficient pyrazine ring, makes it a versatile precursor for constructing complex molecular architectures. The aldehyde facilitates imine formation, Wittig reactions, and reductive aminations, while the chloro-substituent is amenable to nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity is pivotal in the synthesis of novel pharmaceutical agents and functional materials.

However, the very features that make this compound synthetically valuable also necessitate a rigorous and informed approach to its handling. As with many halogenated heterocyclic aldehydes, its reactivity can pose specific health hazards upon exposure. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity for all laboratory personnel.

Section 1: Compound Profile and Physicochemical Properties

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These characteristics dictate appropriate storage conditions, potential exposure routes (e.g., dust inhalation), and emergency response measures.

| Property | Value | Source(s) |

| CAS Number | 88625-24-5 | [1][2][3][4] |

| Molecular Formula | C₅H₃ClN₂O | [1][2][4] |

| Molecular Weight | 142.54 g/mol | [1][4] |

| Physical Form | Solid | [1][2] |

| Boiling Point | 211°C at 760 mmHg | [1] |

| Flash Point | 88°C | [1] |

| Purity | Typically ≥95% | [1][2][4] |

| InChI Key | UIKDIRUDGAKSGG-UHFFFAOYSA-N | [1][2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation and acute toxicity if ingested. The "Warning" signal word indicates a moderate hazard level.[1]

| GHS Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) - Selected |

|

| Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust.[1] P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/eye protection/face protection.[1][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] |

Causality of Hazards:

-

Irritation (Skin, Eyes, Respiratory): The aldehyde functional group can react with amine and thiol groups present in proteins on the surface of skin, eyes, and mucous membranes, leading to irritation. The chlorinated pyrazine core may also contribute to this effect.

-

Acute Oral Toxicity (Harmful if Swallowed): While specific toxicological data is limited, related aromatic aldehydes and halogenated heterocycles can be harmful if ingested, interfering with metabolic processes.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, known as the Hierarchy of Controls, is essential for minimizing exposure. This principle prioritizes engineering and administrative controls over sole reliance on PPE.

Caption: The Hierarchy of Controls prioritizes safer system designs over personal protection.

Detailed Exposure Control Protocols:

-

Engineering Controls:

-

Handling Solid: All weighing and transfer of the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne dust particles.[5][6]

-

Handling Solutions: All work with solutions of this compound must be performed in a chemical fume hood.

-

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow a lab-specific SOP for the use of this reagent.

-

Designated Areas: Clearly designate specific areas within the lab (e.g., a particular fume hood) for handling this chemical.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the compound's SDS.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient.[7]

-

Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or perforations before use. If contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove. Do not wear gloves outside the laboratory.[7][8]

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure shoes fully cover the feet; sandals or perforated shoes are prohibited.[8]

-

Section 4: Safe Handling and Storage Protocols

The stability and safety of this compound are contingent upon proper storage and meticulous handling during experimental use.

Storage Protocol:

-

Temperature: Store the compound in a freezer at -20°C as recommended.[1][4]

-

Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from air and moisture.[1][4]

-

Container: Keep the container tightly sealed. Store in the original supplier container whenever possible.

-

Incompatibilities: Store separately from strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[6][9] Halogenated compounds should also be segregated from flammable, non-halogenated solvents to prevent violent reactions in case of a breach of containment.[9]

Experimental Handling Workflow:

Caption: A systematic workflow for handling this compound.

Section 5: Emergency Procedures

Preparedness is critical for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[10]

-

Skin Contact: Remove contaminated clothing and immediately flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[6]

Spill Response Protocol:

Caption: Decision flowchart for responding to a spill of this compound.

For any spill, the primary goal is to prevent the generation of dust.[5] Use dry cleanup procedures. Place the spilled material and all contaminated cleanup supplies into a clearly labeled, sealed container for proper disposal.[5]

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

-

Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for halogenated organic solids and halogenated organic solvents.

-

Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, in strict accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

References

- 1. This compound | 88625-24-5 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. chemscene.com [chemscene.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. gre.ac.uk [gre.ac.uk]

- 10. fishersci.com [fishersci.com]

solubility of 5-Chloropyrazine-2-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Chloropyrazine-2-carbaldehyde in Organic Solvents

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not widely published, this guide establishes the theoretical principles, predictive logic, and detailed experimental protocols necessary for its precise characterization. We present a self-validating, step-by-step methodology, from solvent selection to quantitative analysis via UV-Vis spectrophotometry and HPLC, augmented with essential safety and handling protocols.

Introduction: The Role of Solubility in Synthesis and Development

This compound, with its distinct arrangement of a pyrazine ring, a chloro substituent, and an aldehyde functional group, serves as a versatile precursor in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[1] The success of any synthetic reaction, purification process (such as recrystallization), or formulation effort hinges on a thorough understanding of the compound's solubility.[2] Solubility dictates the choice of reaction media, influences reaction rates, and is a critical parameter in designing effective crystallization and purification strategies.[3]

This guide moves beyond theoretical discussion to provide actionable, field-proven protocols for determining the solubility of this compound, enabling researchers to make informed decisions that enhance experimental reproducibility, yield, and purity.

Theoretical Framework and Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Molecular Structure Analysis of this compound

To predict its solubility, we must first analyze the structural features of this compound (C₅H₃ClN₂O):

-

Pyrazine Ring: The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, is inherently polar.[4] The nitrogen atoms are capable of acting as hydrogen bond acceptors.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole, further increasing the molecule's overall polarity.

Collectively, these features render this compound a polar organic molecule. This structural polarity is the primary determinant of its solubility profile.[5]

Predicted Solubility in Different Solvent Classes

Based on its polar nature, we can formulate a hypothesis regarding its solubility:

-

High Solubility in Polar Solvents: The compound is expected to exhibit good solubility in polar organic solvents.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding, which should facilitate the dissolution of the compound.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, ethyl acetate): These solvents possess significant dipole moments and should be effective at solvating the polar pyrazine derivative.[6]

-

-

Low Solubility in Nonpolar Solvents: The compound is predicted to have poor solubility in nonpolar solvents (e.g., hexane, toluene).[6] The van der Waals forces that dominate interactions in these solvents are generally insufficient to overcome the solute-solute interactions of the polar crystalline solid.

A Systematic Approach to Solvent Selection

A systematic evaluation of solubility requires testing a representative range of solvents with varying polarities and functionalities. The following table provides a recommended starting point for solvent selection in your experimental design.

| Solvent Class | Recommended Solvents | Rationale for Selection |

| Alcohols | Methanol, Ethanol | Polar protic solvents capable of hydrogen bonding. Commonly used in reactions and recrystallizations.[5] |

| Ketones | Acetone | A common polar aprotic solvent with a moderate boiling point, useful for dissolving a wide range of organic compounds.[7] |

| Esters | Ethyl Acetate | A moderately polar aprotic solvent, frequently used in chromatography and extractions.[8] |

| Ethers | Tetrahydrofuran (THF) | A polar aprotic solvent with good solvating power for many organic compounds.[5] |

| Halogenated | Dichloromethane | A versatile, moderately polar solvent. Note: Requires separate disposal.[9] |

| Nitriles | Acetonitrile | A polar aprotic solvent often used in HPLC and as a reaction medium.[10] |

| Amides | Dimethylformamide (DMF) | A highly polar aprotic solvent, often capable of dissolving compounds that are insoluble in other solvents. |

| Aromatics | Toluene | A nonpolar aromatic solvent, useful for establishing the lower end of the solubility spectrum.[7] |

| Aliphatics | n-Hexane | A nonpolar aliphatic solvent, representing the extreme of non-polarity.[8] |

Experimental Protocol for Solubility Determination

The definitive method for determining the solubility of a solid in a liquid is the Equilibrium Shake-Flask Method .[11] This technique involves creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Core Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached and that the subsequent analysis is accurate and reproducible.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: To a series of vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure undissolved solid remains after equilibration.

-

Solvent Addition: Accurately pipette a known volume of a specific solvent (e.g., 2.0 mL) into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixtures for at least 24 hours to ensure equilibrium is reached. After this period, visible solid material should still be present.

-

Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for 1-2 hours to let the solid settle.

-

To ensure complete separation, centrifuge the vials for 10-15 minutes.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean, labeled vial. This step is critical to remove any undissolved microparticles that would interfere with the analysis.[11]

-

-

Quantification: Analyze the concentration of the solute in the clear filtrate using one of the methods below.

Quantification Method 1: UV-Vis Spectrophotometry

This method is rapid and effective if the compound has a distinct UV absorbance peak away from any solvent interference.[12]

Protocol:

-

Determine λmax: Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution using the spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: From a known stock solution, prepare a series of 5-7 standard solutions of decreasing concentration via serial dilution.

-

Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot Absorbance vs. Concentration. The resulting graph should be a straight line that passes through the origin (Beer-Lambert Law).[12]

-

Analyze Saturated Sample: Accurately dilute a known volume of the filtered saturated solution to bring its absorbance into the range of the calibration curve (typically 0.1 - 1.0 AU).

-

Calculate Concentration: Measure the absorbance of the diluted sample and use the equation of the line from the calibration curve to determine its concentration.

-

Determine Solubility: Multiply the calculated concentration by the dilution factor to find the final solubility value.

Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and accuracy, making it the gold standard for solubility determination, especially in complex matrices or for compounds with low UV absorbance.[13][14]

Protocol:

-

Method Development: Develop a suitable HPLC method (isocratic is often sufficient) that gives a sharp, symmetrical peak for this compound with a reasonable retention time. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Prepare Calibration Standards: As with the UV-Vis method, prepare a series of 5-7 standard solutions of known concentration.

-

Generate Calibration Curve: Inject each standard onto the HPLC system and record the peak area. Plot Peak Area vs. Concentration to generate a linear calibration curve.

-

Analyze Saturated Sample: Inject a known volume of the filtered saturated solution (it may not require dilution if the solubility is low).

-

Calculate Concentration: Measure the peak area of the sample and use the calibration curve to determine its concentration.

-

Determine Solubility: This concentration is the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Quantitative results should be recorded systematically to allow for easy comparison and interpretation.

Table of Experimental Solubility Data for this compound at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Methanol | 6.6 | e.g., Dissolved readily | ||

| e.g., Acetone | 5.1 | |||

| e.g., Ethyl Acetate | 4.4 | |||

| e.g., Dichloromethane | 3.1 | |||

| e.g., Toluene | 2.4 | e.g., Very low solubility | ||

| e.g., n-Hexane | 0.1 | e.g., Insoluble |

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory when working with chemical reagents.

Handling this compound

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[3]

-

Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.

Handling Organic Solvents

-

Flammability: Many organic solvents are flammable. Keep them away from ignition sources like open flames and hot plates.[15]

-

Toxicity: Some solvents are toxic upon inhalation or skin contact. Always handle volatile solvents inside a fume hood.[15]

-

Safety Data Sheets (SDS): Before using any solvent, consult its SDS to be fully aware of all potential hazards and required precautions.

Waste Disposal Workflow

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.

Caption: Safety and Waste Disposal Workflow.

Disposal Guidelines:

-

NEVER pour organic solvents down the drain.[16]

-

Halogenated Waste: Solvents containing halogens (F, Cl, Br, I) like dichloromethane must be collected in a designated "Halogenated Organic Waste" container.[9]

-

Non-Halogenated Waste: All other organic solvents should be collected in a "Non-Halogenated Organic Waste" container.[16]

-

All waste containers must be clearly labeled and kept tightly sealed when not in use.

Conclusion

This guide provides a robust framework for the systematic determination and understanding of the solubility of this compound. By combining theoretical structural analysis with rigorous experimental protocols, researchers can generate reliable, quantitative solubility data. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important heterocyclic compound in drug discovery and chemical synthesis.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ws [chem.ws]

- 3. scienceready.com.au [scienceready.com.au]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. improvedpharma.com [improvedpharma.com]

- 15. Using solvents safely in the lab | Lab Manager [labmanager.com]

- 16. web.mit.edu [web.mit.edu]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 5-Chloropyrazine-2-carbaldehyde

This guide provides an in-depth analysis of the spectroscopic data for 5-Chloropyrazine-2-carbaldehyde (CAS No. 88625-24-5), a crucial heterocyclic building block in the synthesis of various pharmaceutical agents. Understanding the spectroscopic signature of this compound is paramount for researchers and drug development professionals to ensure its identity, purity, and structural integrity throughout the synthetic and quality control processes. This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to offer a comprehensive characterization, grounded in established scientific principles and methodologies.

Introduction to this compound

This compound is a solid, off-white to light brown compound with the molecular formula C₅H₃ClN₂O and a molecular weight of 142.54 g/mol .[1][2] Its structure, featuring a pyrazine ring substituted with a chlorine atom and an aldehyde group, makes it a versatile intermediate. The electron-withdrawing nature of the pyrazine ring and the chlorine atom significantly influences the chemical environment of the molecule, which is reflected in its spectroscopic data. Accurate interpretation of this data is a self-validating system for confirming the successful synthesis and purity of the material.

The structural and analytical workflow for the characterization of this compound is outlined below.

Figure 1: General workflow for the synthesis and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic and aldehyde regions. The electron-withdrawing pyrazine ring and adjacent chlorine atom cause the protons to be significantly deshielded, resulting in downfield chemical shifts.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde Proton (-CHO) | ~10.1 | Singlet (s) | 1H |

| Pyrazine Proton (H-3) | ~9.2 | Singlet (s) | 1H |

| Pyrazine Proton (H-6) | ~8.9 | Singlet (s) | 1H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

The singlet at approximately 10.1 ppm is highly characteristic of an aldehyde proton. Its downfield position is typical for aldehydes on heteroaromatic systems.

-

The two singlets in the aromatic region (around 9.2 and 8.9 ppm) correspond to the two protons on the pyrazine ring. The lack of splitting (singlets) confirms their isolated nature, as they are not adjacent to other protons on the ring. The specific assignment of H-3 and H-6 can be confirmed with 2D NMR techniques like NOESY, but both are expected to be in this downfield region due to the electronic nature of the ring system.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~190 |

| Pyrazine Carbon (C-2) | ~150 |

| Pyrazine Carbon (C-5) | ~148 |

| Pyrazine Carbon (C-3) | ~145 |

| Pyrazine Carbon (C-6) | ~143 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

The signal at approximately 190 ppm is characteristic of an aldehyde carbonyl carbon.

-

The four signals in the range of 143-150 ppm are attributed to the four carbon atoms of the pyrazine ring. The carbon attached to the chlorine (C-5) and the carbon bearing the aldehyde group (C-2) are quaternary and may show lower intensity. The exact assignment requires advanced NMR experiments like HMBC and HSQC.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid overlapping signals.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 0-12 ppm is typically sufficient.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is necessary to cover the carbonyl and aromatic regions.[4]

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the aldehyde group and the aromatic pyrazine ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic (Pyrazine Ring) |

| ~2850 & ~2750 | C-H Stretch | Aldehyde (Fermi doublet) |

| ~1700-1720 | C=O Stretch | Aldehyde Carbonyl |

| ~1550-1600 | C=C & C=N Stretch | Aromatic Ring |

| ~1000-1100 | C-Cl Stretch | Aryl Halide |

Interpretation:

-

The strong, sharp peak around 1700-1720 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration of the aldehyde group.[5] Its position is influenced by conjugation with the pyrazine ring.

-

The pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretch of an aldehyde group and are often referred to as a Fermi doublet.

-

The absorptions in the 1550-1600 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyrazine ring.

-

The C-H stretching of the aromatic protons appears above 3000 cm⁻¹.

-

A band in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

As this compound is a solid, the Attenuated Total Reflectance (ATR) method is a convenient and rapid technique.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound.

Expected Fragmentation Pattern:

| m/z | Ion Identity | Remarks |

| 142/144 | [M]⁺˙ | Molecular ion peak. The 3:1 ratio of the M and M+2 peaks is characteristic of a chlorine-containing compound. |

| 113/115 | [M-CHO]⁺ | Loss of the formyl radical (•CHO). The chlorine isotope pattern is retained. |

| 85 | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine atom from the m/z 113 fragment. |

| 78 | [C₄H₂N₂]⁺˙ | Loss of HCl and CO from the molecular ion. |

Interpretation:

-

The molecular ion peak [M]⁺˙ is expected at m/z 142, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A corresponding M+2 peak at m/z 144, with approximately one-third the intensity, will be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a key diagnostic feature.

-

A common fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO, 29 mass units), leading to a fragment ion at m/z 113 (with its corresponding isotope peak at m/z 115).

-

Further fragmentation can occur through the loss of the chlorine atom or other neutral molecules like HCN. The fragmentation pathway can be visualized as follows:

Figure 2: A simplified proposed fragmentation pathway for this compound under Electron Ionization.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatile enough to enter the gas phase.

-

Ionization: Ionize the gaseous sample molecules using a high-energy electron beam, typically at 70 eV. This energy is sufficient to cause both ionization and reproducible fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive spectroscopic profile of this compound. The characteristic signals in each spectrum—the aldehyde and aromatic protons in ¹H NMR, the carbonyl and pyrazine carbons in ¹³C NMR, the C=O and C-H aldehyde stretches in IR, and the distinct chlorine isotopic pattern in MS—collectively serve as a unique fingerprint for this compound. This technical guide provides the foundational data and interpretive logic necessary for scientists in the pharmaceutical and chemical industries to confidently identify and verify the quality of this important synthetic intermediate.

References

Navigating the Synthesis Landscape: A Technical Guide to 5-Chloropyrazine-2-carbaldehyde for Research Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. 5-Chloropyrazine-2-carbaldehyde (CAS No. 88625-24-5), a substituted pyrazine derivative, has emerged as a critical intermediate, valued for its inherent reactivity and versatile chemical handles. The electron-deficient nature of the pyrazine ring, further modulated by the chloro and aldehyde functionalities, provides a unique platform for a diverse array of chemical transformations. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into sourcing, quality control, handling, and key applications of this valuable compound. The protocols and guidance provided herein are designed to be self-validating, ensuring reproducibility and success in your synthetic endeavors.

I. Sourcing and Procurement: A Researcher's Guide to Commercial Suppliers

The reliability of any synthetic effort begins with the quality of the starting materials. For a specialized reagent like this compound, identifying a reputable supplier is a critical first step. Several commercial vendors cater to the research and bulk-scale needs of the scientific community.

A comparative analysis of offerings from prominent suppliers is presented below to aid in the selection process. It is imperative to note that while price is a factor, purity, batch-to-batch consistency, and the availability of comprehensive analytical data should be the primary determinants in your purchasing decision.

| Supplier | Purity Specification | Storage Recommendation | Notes |

| ChemScene | ≥95% | -20°C, stored under nitrogen[1] | Offers a range of services including custom synthesis and commercial production. |

| Sigma-Aldrich | 95% | -20°C, stored under nitrogen[2] | Provides access to key documents like Certificate of Analysis (COA) and Certificate of Origin (COO). |

| Manchester Organics | Not explicitly stated, inquire for details | Not explicitly stated, inquire for details | Discounts may be available for larger quantities. |

| CymitQuimica | 95% | Not explicitly stated, inquire for details | Offers various pack sizes, from milligrams to grams.[3] |

| Porphyrin-Systems | 97% | Inert atmosphere, 2-8°C[4] | Produced by BLDpharm. |

Expert Insight: When procuring this compound, always request a lot-specific Certificate of Analysis (CoA). This document is your first line of defense in ensuring the quality of the material and should be scrutinized for purity (typically by HPLC or GC), identity (confirmed by ¹H NMR and/or Mass Spectrometry), and residual solvent content. For long-term studies or GMP-regulated processes, establishing a relationship with a supplier who can demonstrate robust quality control and batch-to-batch consistency is non-negotiable.

II. Quality Control and In-House Validation: Trust but Verify

Upon receipt of this compound from a commercial supplier, it is best practice to perform in-house analytical validation to confirm its identity and purity. This step is crucial for the reproducibility of your experimental results and can prevent costly troubleshooting down the line.

A. Spectroscopic Signature

The molecular structure of this compound gives rise to a distinct spectroscopic fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the identity of the compound. The expected signals are two singlets in the aromatic region, corresponding to the two protons on the pyrazine ring, and a singlet for the aldehydic proton. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the chlorine and aldehyde substituents.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks to look for include a strong carbonyl (C=O) stretch from the aldehyde, typically in the range of 1700-1720 cm⁻¹, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (142.54 g/mol ).[1] Look for the molecular ion peak (M+) and the characteristic isotopic pattern of a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

B. Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. A well-chosen reversed-phase method can separate the main component from potential impurities.

Expert Insight: Common impurities in commercially available this compound may include the corresponding carboxylic acid (from oxidation of the aldehyde) or starting materials from its synthesis. When developing an HPLC method, using a diode array detector (DAD) can be advantageous as it allows for the examination of the UV-Vis spectrum of each peak, aiding in peak identification and purity assessment.

III. Handling, Storage, and Safety: A Culture of Caution

Proper handling and storage procedures are essential for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

-

Storage: As recommended by suppliers, the compound should be stored at low temperatures (-20°C or 2-8°C) under an inert atmosphere (nitrogen or argon).[1][4] This is to minimize degradation, particularly oxidation of the aldehyde functional group. It is a solid at room temperature.

-

Handling: this compound is classified as harmful if swallowed, and causes skin and eye irritation.[2] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid generating dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

IV. Key Synthetic Applications and Experimental Protocols

The utility of this compound lies in its ability to participate in a variety of chemical transformations, making it a valuable synthon for the construction of complex, biologically active molecules.

A. Reductive Amination: A Gateway to Novel Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This compound readily undergoes this reaction with a wide range of primary and secondary amines.

References

An In-depth Technical Guide on the Fundamental Reactivity of the Pyrazine Ring in 5-Chloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrazine-2-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic and steric properties, arising from the interplay of the electron-deficient pyrazine core and the activating chloro and carbaldehyde substituents, dictate a rich and nuanced reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of the pyrazine ring in this molecule, offering insights into its behavior in key synthetic transformations. We will delve into the electronic landscape of the pyrazine nucleus, dissect the directing effects of its substituents, and provide detailed protocols for critical reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and transformations of the carbaldehyde moiety. This document is intended to serve as a valuable resource for researchers seeking to leverage the synthetic potential of this compound in their drug discovery and development endeavors.

The Electronic Landscape of the Pyrazine Ring

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship.[5][6] This arrangement renders the ring electron-deficient compared to benzene, a consequence of the high electronegativity of the nitrogen atoms which exert a strong inductive electron-withdrawing effect. This inherent electron deficiency is a cornerstone of pyrazine's reactivity, making it generally resistant to electrophilic aromatic substitution and highly susceptible to nucleophilic attack.[7][8][9]

The resonance structures of pyrazine illustrate the delocalization of electron density, with the nitrogen atoms bearing a partial negative charge and the carbon atoms a partial positive charge. This polarization is further accentuated in this compound by the presence of two electron-withdrawing groups: the chloro and the carbaldehyde substituents.

Caption: Resonance contributors of the pyrazine ring illustrating electron deficiency at the carbon atoms.

Reactivity of the Pyrazine Core in this compound

The reactivity of this compound is a fascinating interplay of the inherent properties of the pyrazine ring and the directing effects of its substituents.

Nucleophilic Aromatic Substitution (SNA_r_): A Primary Reaction Pathway

The electron-deficient nature of the pyrazine ring, amplified by the chloro and carbaldehyde groups, makes it highly susceptible to nucleophilic aromatic substitution (SNA_r_). The chlorine atom at the 5-position is an excellent leaving group and its departure is facilitated by the stabilization of the Meisenheimer-like intermediate by the ring nitrogens and the para-directing carbaldehyde group.